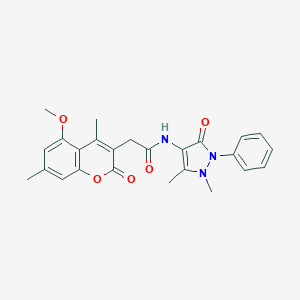![molecular formula C24H17ClN2O6 B258052 Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B258052.png)
Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromenopyrroles and has been synthesized using various methods.
作用機序
The mechanism of action of Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves the inhibition of various signaling pathways that are involved in cell growth and survival. It has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, it has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit angiogenesis by inhibiting the VEGF signaling pathway. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the major advantages of using Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its potential therapeutic applications. Additionally, it has been found to have low toxicity and is well-tolerated in animal models. However, one of the major limitations is the lack of clinical studies to evaluate its safety and efficacy in humans.
将来の方向性
There are various future directions for research on Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One of the major directions is to evaluate its safety and efficacy in clinical trials. Additionally, there is a need to investigate its potential applications in other diseases like cardiovascular disease and diabetes. Further research is also needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound to facilitate its use in scientific research.
合成法
The synthesis of Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been reported in various scientific studies. One of the most common methods involves the reaction of 7-chloro-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine with 5-methyl-3-isoxazolecarboxylic acid, followed by cyclization with ethyl 2-oxo-2-phenylacetate and subsequent methylation.
科学的研究の応用
Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to have potential therapeutic applications in various scientific studies. One of the major applications is in the treatment of cancer. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has shown potential in the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
特性
製品名 |
Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate |
|---|---|
分子式 |
C24H17ClN2O6 |
分子量 |
464.9 g/mol |
IUPAC名 |
methyl 4-[7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H17ClN2O6/c1-11-8-17-15(10-16(11)25)21(28)19-20(13-4-6-14(7-5-13)24(30)31-3)27(23(29)22(19)32-17)18-9-12(2)33-26-18/h4-10,20H,1-3H3 |
InChIキー |
BBSIZOZBVOTGQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC(=C(C=C4C3=O)Cl)C)C5=CC=C(C=C5)C(=O)OC |
正規SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)C(=O)OC)C5=NOC(=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![2-[2-(Dimethylamino)ethyl]-6-methoxy-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257989.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![N-(2-oxo-2-{4-[(4-oxo-1-piperidinyl)carbonyl]-1-piperidinyl}ethyl)benzamide](/img/structure/B257992.png)
![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
![N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B258015.png)
![2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B258027.png)
![9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B258035.png)

![2-amino-4-(2,3-dichlorophenyl)-6-(3,4-dimethoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258059.png)
![2-amino-4-(2,6-dichlorophenyl)-6-(3,4-dimethoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258060.png)
![2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258063.png)
![2-amino-6,7-dimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258064.png)